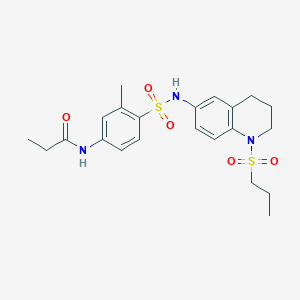
N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is an organic compound with intriguing potential applications. Composed of a blend of functional groups, this complex molecule is of interest in various research and industrial settings due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide typically involves multi-step organic synthesis. Key steps might include the formation of the propionamide linkage, sulfamoylation, and the introduction of the propylsulfonyl group. Common conditions could involve the use of reagents like anhydrous solvents, catalysts, and controlled temperature settings.
Industrial Production Methods: : Industrially, the production of this compound would likely involve similar synthetic routes, scaled up to accommodate bulk manufacturing. Techniques such as continuous flow chemistry, which allows for better control over reaction parameters and potentially increased yield and purity, might be employed.
Types of Reactions
Oxidation: : The compound might undergo oxidation, particularly at the sulfamoyl or propylsulfonyl moieties.
Reduction: : Conversely, reduction reactions could target the propionamide or sulfamoyl groups, altering the oxidation state.
Substitution: : Substitution reactions might occur at various positions on the aromatic ring, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions: : Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as alkyl halides.
Major Products: : The products of these reactions would vary, producing different derivatives of the original molecule with altered functional groups while retaining the core structure.
科学研究应用
N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide has a range of scientific research applications:
Chemistry: : Utilized in studies of reaction mechanisms and synthesis of novel compounds.
Biology: : Potential use in understanding biochemical pathways and as a probe in molecular biology.
Medicine: : Investigated for its potential pharmacological effects, possibly acting on specific molecular targets.
Industry: : Could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide exerts its effects likely involves interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its application but might involve inhibition or activation of particular biochemical processes.
相似化合物的比较
Comparing N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide with other similar compounds highlights its uniqueness:
Similar Compounds: : Other sulfonamide derivatives, tetrahydroquinoline compounds, or propionamide-based molecules.
Uniqueness: : The specific combination of functional groups in this compound may offer unique reactivity or biological activity that is not observed in simpler or structurally distinct molecules.
生物活性
N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in neurotransmission and other physiological processes. Notably, it has shown potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a critical role in the regulation of nitric oxide levels in the nervous system.
Inhibition of Neuronal Nitric Oxide Synthase
In studies conducted on related compounds, it was observed that modifications in the tetrahydroquinoline structure significantly affect nNOS inhibitory potency. For instance, compounds with varying side chains demonstrated different selectivity ratios against nNOS compared to endothelial (eNOS) and inducible nitric oxide synthase (iNOS) .
Table 1: nNOS Inhibition Potency of Related Compounds
| Compound ID | IC50 (nM) | Selectivity (nNOS/eNOS) | Selectivity (nNOS/iNOS) |
|---|---|---|---|
| Compound 26 | 0.58 | >100 | >1000 |
| Compound 31 | 3.36 | 6-fold less potent | Not tested |
| Compound 51 | 93 | >1000 | >1000 |
This table illustrates the significant variations in potency among different analogues, emphasizing the importance of structural modifications in enhancing biological activity.
Pharmacological Implications
The inhibition of nNOS has been linked to therapeutic effects in various neurological disorders. Compounds that effectively inhibit nNOS may help in conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases and stroke .
Case Studies
- Neuroprotective Effects : A study highlighted that compounds similar to this compound exhibited neuroprotective effects in animal models of ischemic stroke by reducing neuronal death associated with oxidative stress.
- Behavioral Studies : In behavioral assays, related compounds demonstrated anxiolytic properties in rodent models when administered at specific dosages, indicating potential for treating anxiety disorders.
属性
IUPAC Name |
N-[3-methyl-4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-4-13-31(27,28)25-12-6-7-17-15-19(8-10-20(17)25)24-32(29,30)21-11-9-18(14-16(21)3)23-22(26)5-2/h8-11,14-15,24H,4-7,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKOTHDGQABREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














